molecular formula C10H11BrF2O2 B8168177 1-Bromo-2-(difluoromethyl)-4-(2-methoxyethoxy)benzene

1-Bromo-2-(difluoromethyl)-4-(2-methoxyethoxy)benzene

Cat. No.: B8168177
M. Wt: 281.09 g/mol
InChI Key: WSSXCFNIMBQPQG-UHFFFAOYSA-N
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Description

1-Bromo-2-(difluoromethyl)-4-(2-methoxyethoxy)benzene is an organic compound that belongs to the class of aromatic bromides. This compound is characterized by the presence of a bromine atom, a difluoromethyl group, and a 2-methoxyethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-Bromo-2-(difluoromethyl)-4-(2-methoxyethoxy)benzene typically involves multiple steps. One common method includes the bromination of a precursor compound followed by the introduction of the difluoromethyl and 2-methoxyethoxy groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product.

Industrial production methods may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques is common in industrial settings to produce this compound efficiently.

Chemical Reactions Analysis

1-Bromo-2-(difluoromethyl)-4-(2-methoxyethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2-(difluoromethyl)-4-(2-methoxyethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(difluoromethyl)-4-(2-methoxyethoxy)benzene involves its interaction with specific molecular targets. The bromine atom and difluoromethyl group play crucial roles in its reactivity and binding affinity. The pathways involved may include nucleophilic substitution and electrophilic addition reactions, depending on the context of its use.

Comparison with Similar Compounds

Similar compounds to 1-Bromo-2-(difluoromethyl)-4-(2-methoxyethoxy)benzene include other aromatic bromides with different substituents. For example:

    1-Bromo-2-(trifluoromethyl)-4-(2-methoxyethoxy)benzene: This compound has a trifluoromethyl group instead of a difluoromethyl group.

    1-Bromo-2-(difluoromethyl)-4-(2-ethoxyethoxy)benzene: This compound has an ethoxyethoxy group instead of a methoxyethoxy group.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

1-bromo-2-(difluoromethyl)-4-(2-methoxyethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF2O2/c1-14-4-5-15-7-2-3-9(11)8(6-7)10(12)13/h2-3,6,10H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSXCFNIMBQPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=C(C=C1)Br)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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